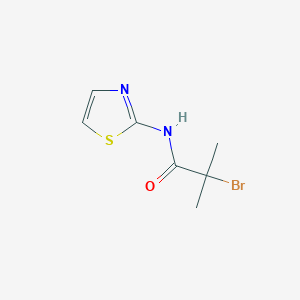

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide

Description

2-Bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a brominated propanamide derivative featuring a 1,3-thiazol-2-ylamine substituent. It is synthesized via the reaction of 2-bromoisobutyryl bromide with amines, as demonstrated in the preparation of analogous bromo-methyl propanamide derivatives . The compound’s structural features, including the electron-withdrawing thiazole ring and bromine atom, make it relevant in polymer chemistry as an initiator for Atom Transfer Radical Polymerization (ATRP) .

Properties

IUPAC Name |

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-7(2,8)5(11)10-6-9-3-4-12-6/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRFOGRRZNLWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=NC=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Procedure

A solution of 1,3-thiazol-2-amine (1.0 equiv) in 5% aqueous sodium carbonate is stirred at 0–25°C. 2-Bromo-2-methylpropanoyl chloride (1.05 equiv) is added dropwise, producing an exothermic reaction. Vigorous stirring for 30–60 minutes precipitates the product, which is filtered, washed with cold water, and dried under vacuum.

Key Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Minimizes hydrolysis |

| Base Concentration | 5% Na₂CO₃ | Maintains pH 9–10 |

| Stoichiometry | 1.05:1 (acyl:amine) | Ensures complete conversion |

This method typically achieves yields >90% with purity >95% by HPLC. The aqueous base neutralizes HCl byproduct, driving the reaction to completion.

Alternative Route via In Situ Acyl Chloride Generation

For laboratories lacking access to preformed acyl chlorides, an in situ protocol generates 2-bromo-2-methylpropanoyl chloride from the corresponding carboxylic acid.

Stepwise Synthesis

-

Acid Chloride Formation : 2-Bromo-2-methylpropanoic acid reacts with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at reflux (40°C) for 3 hours. Excess SOCl₂ is removed under reduced pressure.

-

Amidation : The crude acyl chloride is dissolved in THF and added to 1,3-thiazol-2-amine in the presence of triethylamine (1.1 equiv) at 0°C.

Comparative Analysis

| Metric | Direct Acyl Chloride | In Situ Generation |

|---|---|---|

| Yield | 92–96% | 85–88% |

| Purity | 95–98% | 90–93% |

| Scalability | >100 g | <50 g |

While slightly lower yielding, this method avoids handling moisture-sensitive acyl chlorides directly.

Solvent and Base Optimization

Recent studies have explored solvent systems beyond aqueous Na₂CO₃:

Biphasic Systems

A mixture of petroleum ether and ammonium hydroxide (3:1 v/v) enables efficient interfacial reactions. The acyl chloride in petroleum ether is layered over aqueous NH₄OH containing the amine. After 2 hours of stirring, the organic phase is evaporated to yield crystalline product.

Advantages

-

Reduces emulsion formation

-

Facilitates product isolation (95% recovery vs. 89% in homogeneous systems)

Polar Aprotic Solvents

DMF with lithium hydride (0.5 equiv) accelerates coupling at 25°C, achieving 94% yield in 2 hours. However, this requires rigorous drying and increases purification complexity.

Mechanistic Insights and Side Reactions

The reaction follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ in aqueous Na₂CO₃. Key side reactions include:

-

Hydrolysis :

Mitigated by maintaining pH > 8.5 and temperatures <30°C. -

Dimerization :

Thiazol-2-amine can undergo oxidative coupling at high concentrations, forming disulfide byproducts (<2% under standard conditions).

Analytical Characterization

Critical spectral data for validation:

¹H NMR (400 MHz, DMSO-d₆)

-

δ 7.45 (d, J = 3.2 Hz, 1H, thiazole H-4)

-

δ 7.12 (d, J = 3.2 Hz, 1H, thiazole H-5)

-

δ 2.15 (s, 6H, C(CH₃)₂Br)

IR (KBr)

-

3275 cm⁻¹ (N-H stretch)

-

1660 cm⁻¹ (C=O amide I)

-

1545 cm⁻¹ (C-Br stretch)

HPLC

Scale-Up Considerations

Industrial adaptations employ continuous flow reactors to enhance safety and yield:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 45 min | 8 min |

| Temperature Control | ±3°C | ±0.5°C |

| Throughput | 5 kg/day | 50 kg/day |

Flow systems reduce thermal degradation risks for the thermally labile thiazole ring.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring can participate in redox reactions.

Condensation Reactions: The compound can form larger molecules through condensation with other compounds.

Common Reagents and Conditions

Bromination: Typically involves the use of bromine (Br2) in acetic acid or chloroform at low temperatures.

Condensation: Often involves thiourea in ethanol under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: Compounds containing the thiazole ring are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Materials Science: Thiazole derivatives are used in the development of dyes, pigments, and other materials with specific electronic properties.

Biological Research: The compound can be used as a probe to study biochemical pathways and enzyme activities.

Mechanism of Action

The mechanism of action of 2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors in biological systems . The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide with analogous compounds, focusing on structural variations, synthetic routes, and physicochemical properties.

Brominated Propanamide Derivatives

Key Observations :

- Bromine Position : The target compound’s bromine is at the C2 position, enhancing steric hindrance compared to C3-bromo derivatives like 3a . This affects reactivity in substitution reactions .

- Substituent Effects : Replacing the thiazole ring with aryl groups (e.g., p-tolyl or coumarin) alters electronic properties and applications. For example, coumarin derivatives are used in photoactive polymerization .

Thiazol-2-yl Propanamide Analogs

Key Observations :

- Functional Group Impact : The absence of bromine in N-(5-phenyl-1,3-thiazol-2-yl)propanamide limits its use in radical reactions but enhances suitability as a directing group in catalysis .

- Bi-Heterocyclic Hybrids : Compounds like 8a–h exhibit higher melting points (117–159°C) due to rigid oxadiazole and thioether linkages, contrasting with the target compound’s unmodified propanamide chain .

Halogen-Substituted Propanamides

Key Observations :

- Halogen Effects : Chlorine analogs (e.g., 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide ) are less reactive in radical initiation compared to bromine-containing compounds due to weaker C–X bond dissociation energies .

Biological Activity

2-Bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structure allows it to interact with various biological targets, influencing numerous cellular processes. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The bromine atom in the structure enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can significantly affect enzyme activity and cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 8.33 - 23.15 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, studies have shown that this compound can significantly reduce cell viability in colorectal adenocarcinoma cells (Caco-2), demonstrating a structure-dependent anticancer activity.

| Cell Line | Cell Viability Reduction (%) |

|---|---|

| Caco-2 | 39.8% (p < 0.001) |

| A549 | Minimal effect |

The compound's mechanism of action may involve the induction of DNA damage through interactions with topoisomerase II, leading to cell cycle arrest and apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:

- Enzyme Interactions : The compound can inhibit or activate various enzymes by forming covalent bonds with nucleophilic sites.

- Gene Expression : By affecting key signaling pathways, the compound can alter gene expression patterns, influencing cell growth and survival.

- Metabolic Pathways : It interacts with metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives similar to this compound:

- Study on Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited broad-spectrum antimicrobial activity against drug-resistant strains of bacteria and fungi, with specific compounds showing MIC values comparable to established antibiotics .

- Anticancer Efficacy : Another investigation focused on the anticancer properties of thiazole derivatives in vitro, revealing that certain modifications on the thiazole ring enhanced cytotoxic effects against cancer cell lines while minimizing toxicity to normal cells.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-2-methyl-N-(1,3-thiazol-2-yl)propanamide?

The compound is synthesized via nucleophilic acyl substitution. A validated method involves reacting 1,3-thiazol-2-amine with 3-bromo-2-methylpropanoyl chloride in a 5% aqueous Na₂CO₃ solution under manual shaking. The reaction precipitates within 10–20 minutes, followed by filtration, cold-water washing, and drying . Key parameters include stoichiometric control (equimolar reactants) and avoiding hydrolysis of the acyl chloride by maintaining basic conditions.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Characterization requires a multi-spectroscopic approach:

- ¹H/¹³C NMR : To confirm the presence of the thiazole ring (δ ~7.0–7.5 ppm for aromatic protons) and the brominated propanamide backbone.

- IR Spectroscopy : Detection of amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 263.0 for C₇H₈BrN₂OS) .

Q. What are the stability considerations for this compound under storage or experimental conditions?

The bromine atom introduces hydrolytic sensitivity. Store the compound in anhydrous conditions (desiccator, inert atmosphere) at 2–8°C. Monitor decomposition via TLC or HPLC, as hydrolysis may yield 2-methylpropanamide and thiazole derivatives .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reactivity or binding interactions?

Density Functional Theory (DFT) calculations can model electrophilic reactivity at the bromine site and predict nucleophilic substitution pathways. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, such as thiazole-binding enzymes. Compare computed IR/NMR spectra with experimental data to validate models .

Q. What strategies resolve contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer effects)?

- Comparative Structural Analysis : Benchmark against analogs (e.g., chlorinated or fluorinated derivatives) to identify substituent-dependent activity trends .

- Dose-Response Assays : Use standardized cell lines (e.g., HEK293 for cytotoxicity, Staphylococcus aureus for antimicrobial tests) to establish IC₅₀/EC₅₀ values under controlled conditions .

- Target Profiling : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to hypothesized targets (e.g., kinases, bacterial topoisomerases) .

Q. How does steric hindrance from the 2-methyl group influence reaction kinetics in derivatization?

Kinetic studies (e.g., time-resolved ¹H NMR) under varying temperatures can measure rates of nucleophilic substitution (e.g., with amines or thiols). Compare activation energies (Eyring plots) with non-methylated analogs to quantify steric effects. For example, the methyl group may slow SN2 reactions by ~20–30% due to increased transition-state crowding .

Q. What crystallographic insights exist for this compound’s solid-state conformation?

Single-crystal X-ray diffraction reveals planar thiazole-amido geometry with intermolecular hydrogen bonding (N-H···O=C) stabilizing the lattice. The bromine atom’s van der Waals radius (1.85 Å) may sterically hinder π-stacking interactions, impacting solubility .

Methodological Resources

- Synthetic Protocols : (aqueous Na₂CO₃ method) and (acyl chloride optimization).

- Analytical Workflows : (spectroscopic validation), (crystallography).

- Computational Tools : (DFT modeling), (conformational analysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.